(Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diyl)bis(trimethylsilane)
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Overview
Description
(Bicyclo[420]octa-1,3,5,7-tetraene-7,8-diyl)bis(trimethylsilane) is a chemical compound known for its unique bicyclic structure It contains a bicyclo[420]octa-1,3,5,7-tetraene core with two trimethylsilane groups attached at the 7 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diyl)bis(trimethylsilane) typically involves the following steps:
Formation of the bicyclic core: The bicyclo[4.2.0]octa-1,3,5,7-tetraene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of trimethylsilane groups: The trimethylsilane groups are introduced through a silylation reaction, where the bicyclic core is treated with a silylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trimethylsilyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diyl)bis(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique structural features.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diyl)bis(trimethylsilane) involves its interaction with molecular targets through its bicyclic core and trimethylsilane groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: Lacks the trimethylsilane groups, making it less versatile in certain chemical reactions.
Trimethylsilane: A simpler compound with only the trimethylsilane group, lacking the bicyclic core.
Uniqueness
(Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diyl)bis(trimethylsilane) is unique due to its combination of a bicyclic core and trimethylsilane groups. This combination provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62618-15-9 |
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Molecular Formula |
C14H22Si2 |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
trimethyl-(8-trimethylsilyl-7-bicyclo[4.2.0]octa-1,3,5,7-tetraenyl)silane |
InChI |
InChI=1S/C14H22Si2/c1-15(2,3)13-11-9-7-8-10-12(11)14(13)16(4,5)6/h7-10H,1-6H3 |
InChI Key |
XGOGSVHYQVGEIT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C2=CC=CC=C21)[Si](C)(C)C |
Origin of Product |
United States |
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